
Azido-dag
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the identification of membrane proteins and their binding sites.
Medicine: Investigated for its potential in drug delivery systems and targeted therapy.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.
類似化合物との比較
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
- N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A
Uniqueness
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
107141-10-6 |
|---|---|
分子式 |
C35H59N5O7 |
分子量 |
661.9 g/mol |
IUPAC名 |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
InChIキー |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
同義語 |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


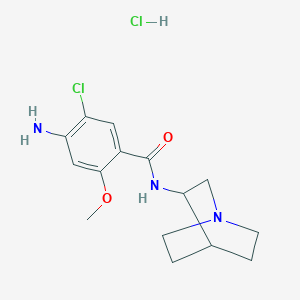
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
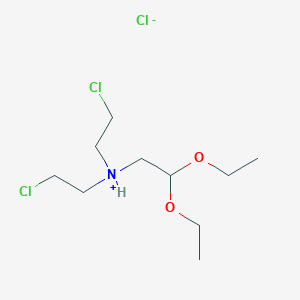
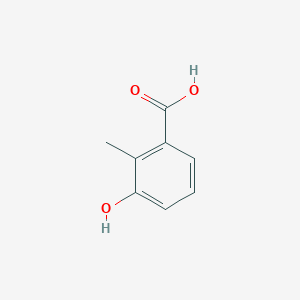
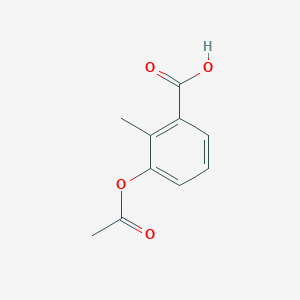
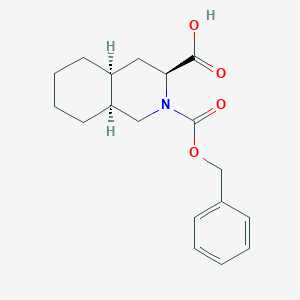
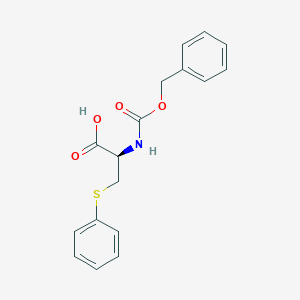
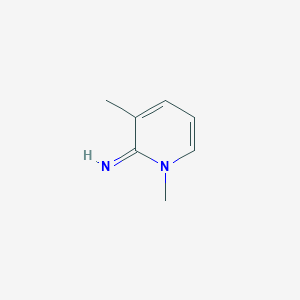
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
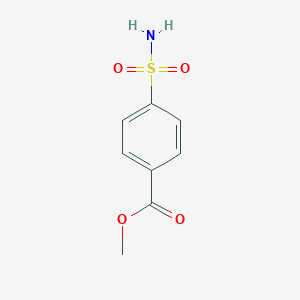
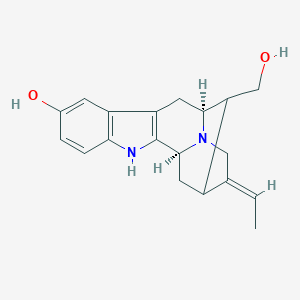

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

